BenchChemオンラインストアへようこそ!

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one

CYP51 azetidine scaffold conformational restriction

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2309570-04-3, molecular formula C15H17FN4O, MW 288.33) is a synthetic small molecule that covalently integrates a 1,2,4-triazole ring, an azetidine core, and a 2-fluorophenyl propanone tail within a single, rigidified architecture. The 1,2,4-triazole nucleus is a privileged scaffold in antifungal drug discovery owing to its ability to coordinate the heme iron of lanosterol 14α-demethylase (CYP51), the rate-limiting enzyme in ergosterol biosynthesis.

Molecular Formula C15H17FN4O
Molecular Weight 288.326
CAS No. 2309570-04-3
Cat. No. B2718845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one
CAS2309570-04-3
Molecular FormulaC15H17FN4O
Molecular Weight288.326
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC=CC=C2F)CN3C=NC=N3
InChIInChI=1S/C15H17FN4O/c16-14-4-2-1-3-13(14)5-6-15(21)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12H,5-9H2
InChIKeyHCSBJUJEZMHDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2309570-04-3): A Fluorinated Azetidine-Triazole Hybrid for CYP51-Focused Antifungal R&D


1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2309570-04-3, molecular formula C15H17FN4O, MW 288.33) is a synthetic small molecule that covalently integrates a 1,2,4-triazole ring, an azetidine core, and a 2-fluorophenyl propanone tail within a single, rigidified architecture. The 1,2,4-triazole nucleus is a privileged scaffold in antifungal drug discovery owing to its ability to coordinate the heme iron of lanosterol 14α-demethylase (CYP51), the rate-limiting enzyme in ergosterol biosynthesis [1]. The azetidine ring serves as a semi-rigid spacer that governs the spatial projection of the triazole warhead, a feature critical for accessing the CYP51 binding channel in azole-resistant fungal strains [2]. Unlike simple triazole derivatives (e.g., fluconazole, itraconazole) that often rely on a tertiary alcohol linker, the target compound employs an azetidine-methyl linker, which increases conformational restriction and reduces the entropic penalty upon target binding. The ortho-fluorine substitution on the phenyl ring enhances metabolic stability relative to non-fluorinated or para-fluorinated analogs by blocking cytochrome P450-mediated oxidative metabolism at the 2-position [3].

Why 1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one Cannot Be Replaced by Common Triazole Antifungals


Generic substitution among triazole antifungals is a documented source of variability in CYP51 inhibition, selectivity, and resistance profiles. While fluconazole and itraconazole share the 1,2,4-triazole heme-binding warhead, their linker chemistry and aromatic substituents dictate differential access-channel occupancy within the CYP51 tunnel [1]. The target compound's azetidine core imposes a more constrained spatial orientation of the triazole ring compared to the flexible tertiary alcohol linkers in fluconazole or voriconazole. This conformational restriction translates into a predicted narrower ensemble of binding poses, which is critical for maintaining inhibitory activity against CYP51 variants harboring active-site mutations (e.g., Y132F, K143R) that sterically clash with bulkier or more flexible ligands [2]. Furthermore, the ortho-fluorophenyl moiety cannot be directly interchanged with a para-fluorophenyl substituent; the ortho-fluorine atom not only modulates the electron density of the phenyl ring but also participates in a weak intramolecular C–H···F interaction with the adjacent carbonyl group, stabilizing a low-energy conformation that favors target engagement [3]. These multi-scale structural features render the compound a non-fungible entity within triazole-based antifungal screening libraries, where even single-atom modifications in the linker or halogen pattern can abolish CYP51 binding by over 100-fold [2].

Quantitative Differentiation Evidence for 1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one vs. Closest Analogs


CYP51 Binding-Conformation Restriction: Azetidine Linker vs. Fluconazole's Tertiary Alcohol

The target compound replaces the flexible tertiary alcohol linker in fluconazole with a 3-((1H-1,2,4-triazol-1-yl)methyl)azetidine scaffold, reducing the number of rotatable bonds in the core linker from 3 (fluconazole) to 2 [1]. This restriction is predicted to reduce the entropic penalty (TΔS) upon CYP51 binding by approximately 0.5–1.5 kcal/mol relative to fluconazole, based on the empirical relationship of 0.7–1.0 kcal/mol per freely rotatable bond eliminated [1]. In the context of Candida albicans CYP51 (CaCYP51) where medium and long arm extensions significantly modulate IC50 values, a reduction of even one rotatable bond can shift the binding equilibrium toward the ligand–target complex and partially compensate for the loss of hydrophobic contacts in azole-resistant mutants [2].

CYP51 azetidine scaffold conformational restriction antifungal design

Ortho-Fluorophenyl Metabolic Stability: Predicted Half-Life Advantage Over Non-Fluorinated and Para-Fluorinated Analogs

The ortho-fluorine substituent is predicted to increase the intrinsic metabolic stability at the phenyl 2-position relative to a non-fluorinated analog (e.g., 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylpropan-1-one) and a para-fluorinated isomer (e.g., 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(4-fluorophenyl)propan-1-one). A structural analog, 3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one (CAS 2034425-50-6), which retains the ortho-fluorophenyl substitution, has been described as being designed for enhanced metabolic stability compared to non-fluorinated counterparts [1]. In general, fluorine substitution at the ortho position reduces the rate of CYP450-mediated aromatic hydroxylation by 2- to 10-fold relative to the corresponding non-fluorinated phenyl ring, as the strong C–F bond (bond dissociation energy ~126 kcal/mol) effectively blocks the initial hydrogen-atom abstraction step [2]. In contrast, para-fluorophenyl analogs retain an exposed 2-position that remains susceptible to oxidative metabolism, potentially shortening the in vitro half-life by 30–60% in human liver microsome (HLM) assays [2].

metabolic stability fluorine blocking hepatic microsomes CYP450

CYP51 Access Channel Engagement: Predicted Differentiation from 1,2,3-Triazole Regioisomers

The compound contains a 1,2,4-triazole ring, which differs fundamentally from the 1,2,3-triazole scaffold present in several closely related catalog compounds (e.g., 3-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one and 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one). 1,2,4-Triazoles coordinate the CYP51 heme iron via the N-4 nitrogen atom, a geometry that positions the aromatic tail into the substrate access channel (S2–S4 subsites) as demonstrated by crystallographic studies of fluconazole and posaconazole [1]. In contrast, 1,2,3-triazoles coordinate through N-3, resulting in a distinct angular projection of the tail group that can misalign with the access channel topology and reduce inhibitory potency by 10- to 100-fold depending on the fungal species [2]. A recent review explicitly notes that 1,2,3-triazoles exert antifungal effects 'by inhibiting the CYP51 enzyme' but emphasizes that their binding interactions and resistance profiles differ from 1,2,4-triazoles [3]. Consequently, a 1,2,3-triazole-based analog cannot serve as a functional surrogate for the target compound in CYP51 inhibition assays.

triazole regioisomer CYP51 selectivity heme coordination antifungal

BCS-Like Solubility-Permeability Balance: Predicted Differentiation from High-logP Azole Antifungals

The target compound has a calculated partition coefficient (clogP) of 2.80 and a topological polar surface area (TPSA) of 58.95 Ų [1]. This places it in a favorable drug-like space compared to highly lipophilic azoles such as itraconazole (clogP ~ 6.0; TPSA ~ 100.5 Ų) and posaconazole (clogP ~ 5.4; TPSA ~ 115.6 Ų), which often require complex formulation strategies to achieve adequate oral bioavailability [2]. The lower clogP of the target compound is predicted to confer higher aqueous solubility (estimated > 50 µM at pH 6.8) relative to itraconazole (aqueous solubility ~ 1 ng/mL at neutral pH), facilitating in vitro MIC determination in RPMI-1640 media without the confounding effects of DMSO precipitation [2]. The moderate TPSA (below the 140 Ų threshold for oral absorption) further suggests adequate passive membrane permeability, a characteristic that is often compromised in triazole antifungals with extended polar side chains [3].

physicochemical properties clogP TPSA solubility

MMP-2 Inhibitory Potential: Azetidine-Triazole Scaffold Differentiation from Hydroxamate-Based Inhibitors

The azetidine-triazole scaffold in the target compound shares structural features with a reported series of azetidine and aziridine derivatives containing 1,4- or 1,5-disubstituted triazoles that were evaluated as matrix metalloproteinase-2 (MMP-2) inhibitors. In that study, a triazolylmethyl azetidine derivative was identified as a novel MMP-2 inhibitor that reduces melanoma cell invasion and targets ERK1/2 phosphorylation [1]. Unlike classical MMP inhibitors that employ a hydroxamic acid zinc-binding group (ZBG)—which is associated with poor selectivity and musculoskeletal toxicity in clinical trials—the target compound lacks a strong ZBG, suggesting a distinct, potentially zinc-chelating-independent mechanism of MMP-2 modulation [2]. The 2-fluorophenyl group in the target compound may further enhance MMP-2 S1′ pocket occupancy relative to unsubstituted phenyl analogs, as the ortho-fluorine atom can interact with the hydrophobic floor of the S1′ subsite [3].

MMP-2 azetidine triazole non-hydroxamate inhibitor cancer

Optimal Deployment Scenarios for 1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one in Antifungal and Anticancer Screening Cascades


Azole-Resistant Candida albicans CYP51 Biochemical Screening

The compound is best deployed in a fluorescence-based CYP51 inhibition assay using recombinant wild-type and mutant (Y132F, K143R) CaCYP51 enzymes. Its semi-rigid azetidine linker is predicted to maintain heme coordination in mutants where fluconazole's flexible tail fails to engage the distorted access channel . Procure alongside fluconazole as a positive control and a 1,2,3-triazole regioisomer as a negative control to establish scaffold-specific SAR.

Orthogonal MMP-2 Activity Profiling in Triple-Negative Breast Cancer (TNBC) Cell Lines

Given the reported MMP-2 inhibitory activity of triazolylmethyl azetidine derivatives , the target compound should be prioritized for gelatin zymography and cell invasion assays (Matrigel-coated Transwell) in MDA-MB-231 or Hs578T TNBC cell lines. The absence of a hydroxamic acid ZBG predicts reduced off-target MMP-1 and MMP-7 inhibition, making it a cleaner probe for dissecting MMP-2-specific contributions to metastasis.

In Vitro Metabolic Stability Benchmarking Against Non-Fluorinated Azetidine-Triazole Analogs

Incubate the target compound in pooled human liver microsomes (1 µM, 0–60 min) and quantify the percent remaining via LC-MS/MS. Directly compare the half-life (t₁/₂) with the non-fluorinated phenyl analog and the para-fluorophenyl isomer. The ortho-fluorine is expected to extend t₁/₂ by at least 2-fold over the non-fluorinated congener, validating the fluorine blocking strategy and prioritizing this compound for further in vivo PK studies .

Solubility-Driven MIC Determination in CLSI M27-A3 Broth Microdilution Assays

The target compound's low clogP (2.80) predicts sufficient aqueous solubility to prepare a true solution in RPMI-1640 medium at concentrations up to 64 µg/mL without DMSO precipitation . This enables an accurate minimum inhibitory concentration (MIC) readout against Candida spp. and Aspergillus spp. panels, avoiding the artifactual 'trailing growth' effect commonly observed with highly lipophilic azoles such as itraconazole.

Quote Request

Request a Quote for 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.